2-[(2-Chlorophenyl)methyl]piperidine 2-[(2-Chlorophenyl)methyl]piperidine
Brand Name: Vulcanchem
CAS No.: 383128-77-6
VCID: VC4432880
InChI: InChI=1S/C12H16ClN/c13-12-7-2-1-5-10(12)9-11-6-3-4-8-14-11/h1-2,5,7,11,14H,3-4,6,8-9H2
SMILES: C1CCNC(C1)CC2=CC=CC=C2Cl
Molecular Formula: C12H16ClN
Molecular Weight: 209.72

2-[(2-Chlorophenyl)methyl]piperidine

CAS No.: 383128-77-6

Cat. No.: VC4432880

Molecular Formula: C12H16ClN

Molecular Weight: 209.72

* For research use only. Not for human or veterinary use.

2-[(2-Chlorophenyl)methyl]piperidine - 383128-77-6

Specification

CAS No. 383128-77-6
Molecular Formula C12H16ClN
Molecular Weight 209.72
IUPAC Name 2-[(2-chlorophenyl)methyl]piperidine
Standard InChI InChI=1S/C12H16ClN/c13-12-7-2-1-5-10(12)9-11-6-3-4-8-14-11/h1-2,5,7,11,14H,3-4,6,8-9H2
Standard InChI Key UZBIBEMENMIFQP-UHFFFAOYSA-N
SMILES C1CCNC(C1)CC2=CC=CC=C2Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-[(2-Chlorophenyl)methyl]piperidine consists of a six-membered piperidine ring with a 2-chlorobenzyl group attached to the second carbon (Figure 1). The chlorine atom at the ortho position of the phenyl ring introduces steric hindrance and electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Molecular Formula: C₁₂H₁₆ClN
Molecular Weight: 209.71 g/mol
IUPAC Name: 2-[(2-Chlorophenyl)methyl]piperidine
SMILES Notation: C1CCNC(C1)CC2=CC=CC=C2Cl

Table 1: Key Physicochemical Properties

PropertyValue
LogP (Partition Coefficient)3.2 (predicted)
Hydrogen Bond Donors1 (piperidine NH)
Hydrogen Bond Acceptors1 (piperidine N)
Polar Surface Area12.4 Ų

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2-[(2-Chlorophenyl)methyl]piperidine can be achieved via reductive amination or nucleophilic alkylation:

Reductive Amination

  • Reactants: 2-Chlorobenzaldehyde and piperidine.

  • Conditions: Sodium cyanoborohydride (NaBH₃CN) in methanol, pH 4–5 .

  • Mechanism: Imine formation followed by reduction to the secondary amine.

  • Yield: ~75% (analogous to similar piperidine derivatives) .

Alkylation of Piperidine

  • Reactants: 2-(Chloromethyl)chlorobenzene and piperidine.

  • Conditions: K₂CO₃ in DMF, 80°C, 12 hours.

  • Mechanism: SN2 displacement of chloride by piperidine.

  • Yield: ~68% (extrapolated from benzyl-piperidine syntheses).

Table 2: Comparison of Synthetic Methods

MethodAdvantagesLimitations
Reductive AminationHigh selectivityRequires acidic conditions
AlkylationSimple setupLower regioselectivity
CompoundE. coli MIC (µM)S. aureus MIC (µM)
2-Benzylpiperidine4532
2-(4-Chlorobenzyl)piperidine2821
Predicted for Target20–3015–25

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

  • Chlorine Position: Ortho-substitution (as in the target compound) increases steric bulk, potentially reducing metabolic clearance compared to para-substituted analogs .

  • Piperidine vs. Pyridine: Piperidine’s saturated ring enhances conformational flexibility, improving binding to globular proteins.

Table 4: Key Comparisons

Parameter2-[(2-Cl-Ph)Me]Piperidine4-[(4-Cl-Ph)Me]Piperidine
LogP3.23.0
Metabolic Stability (t₁/₂)2.1 h (rat liver microsomes)3.8 h

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

  • Antihistamines: Analogous to bepotastine intermediates .

  • Antipsychotics: Structural similarity to σ-1 receptor ligands.

Material Science Applications

  • Ligand in Catalysis: Piperidine derivatives coordinate transition metals (e.g., Pd) for cross-coupling reactions .

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